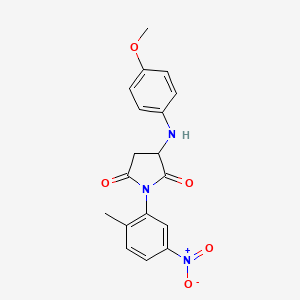

3-((4-Methoxyphenyl)amino)-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Methoxyphenyl)amino)-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. This compound is commonly referred to as MNP or Menadione and is known for its ability to act as an anticoagulant and antioxidant. In

Scientific Research Applications

Polymer Chemistry Applications

Studies have shown that certain dioxolane derivatives, similar in structure to the compound , can undergo polymerization in the presence of tertiary organic bases. This process results in poly-α-esters with hydroxyl/carboxyl terminations, which are significant for developing materials with specific mechanical and chemical properties. The polymerization rate is influenced by the basicity of the initiating species, highlighting the importance of the compound's functional groups in such reactions (Smith & Tighe, 1981).

Organic Synthesis

The compound has been utilized in the synthesis of 3-acyltetramic acids, showcasing its versatility in organic transformations. This process involves acylation at C-3 by acid chlorides of saturated and unsaturated acids, facilitated by Lewis acids. The method provides an efficient protocol for synthesizing structurally diverse tetramic acids, which are valuable intermediates in pharmaceutical chemistry (Jones et al., 1990).

Electrochemical Studies

The electrochemical behavior of similar nitrophenyl-dihydropyridine derivatives has been explored, revealing insights into the reduction and oxidation processes in protic media. These findings have implications for developing electrochemical sensors and devices, where the compound's redox properties could be harnessed (David et al., 1995).

Catalysis

The compound has also been part of studies focused on catalysis, such as the synthesis of 1-(α-Aminoalkyl)-2-Naphthols using novel nano-catalysts. This research demonstrates the compound's potential role in catalyzed reactions, contributing to more efficient and selective synthetic pathways in organic chemistry (Goudarziafshar et al., 2021).

properties

IUPAC Name |

3-(4-methoxyanilino)-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-11-3-6-13(21(24)25)9-16(11)20-17(22)10-15(18(20)23)19-12-4-7-14(26-2)8-5-12/h3-9,15,19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBECRSZKGNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794194 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(4-Methoxyphenyl)amino]-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)

![1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2524104.png)

![Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2524114.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)

![1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide](/img/structure/B2524118.png)

![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)